molecular formula C20H12N4OS3 B11144042 N-{2-[(E)-1-cyano-2-(pyridin-3-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide

N-{2-[(E)-1-cyano-2-(pyridin-3-yl)ethenyl]-4-(thiophen-2-yl)-1,3-thiazol-5-yl}thiophene-2-carboxamide

Cat. No.: B11144042
M. Wt: 420.5 g/mol
InChI Key: MRQIZICXYVOBIC-GXDHUFHOSA-N
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Description

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of pyridine, thiophene, and thiazole rings, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-(pyridin-3-yl)ethan-1-one and 2-thiophenecarboxylic acid. These intermediates undergo condensation reactions, cyclization, and functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption. The use of automated reactors and advanced purification methods, such as chromatography and crystallization, further enhances the efficiency of industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar coordination properties.

    Heparinoid: A compound with structures similar to heparin, used for its anticoagulant properties.

Uniqueness

N-{2-[(1E)-1-CYANO-2-(PYRIDIN-3-YL)ETH-1-EN-1-YL]-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL}THIOPHENE-2-CARBOXAMIDE stands out due to its unique combination of pyridine, thiophene, and thiazole rings, which confer distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H12N4OS3

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-[(E)-1-cyano-2-pyridin-3-ylethenyl]-4-thiophen-2-yl-1,3-thiazol-5-yl]thiophene-2-carboxamide

InChI

InChI=1S/C20H12N4OS3/c21-11-14(10-13-4-1-7-22-12-13)19-23-17(15-5-2-8-26-15)20(28-19)24-18(25)16-6-3-9-27-16/h1-10,12H,(H,24,25)/b14-10+

InChI Key

MRQIZICXYVOBIC-GXDHUFHOSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C=C(\C#N)/C2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CS4

Canonical SMILES

C1=CC(=CN=C1)C=C(C#N)C2=NC(=C(S2)NC(=O)C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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